molecular formula C12H21N3O4 B8325725 ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate

Cat. No. B8325725
M. Wt: 271.31 g/mol
InChI Key: ZFSQZDNFNJVLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07714017B2

Procedure details

Synthesis of 1H-Imidazo[1,2-b]pyrazole-7-carboxylic acid ethyl ester, K-8. To a solution of crude K-7 (2 g) in absolute ethanol (10 mL) was added aqueous 20% sulfuric acid solution (12 mL) and the resulting mixture was refluxed for 1 h. The cooled reaction mixture was concentrated to remove the solvent and the mixture was poured to ice and adjusted to pH 8 with sodium bicarbonate. The insoluble material was filtered off and filtrate was extracted with methylene chloride (2×60 mL). The combined organic extracts were dried (MgSO4), filtered and concentrated to give 1.2 g of a dark brown residue. This residue was purified by column chromatography using CH2Cl2 to 2% MeOH/CH2Cl2 to afford 280 mg of product K-8. 1H NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[N:9][N:8]2[CH:11]=[CH:12][NH:13][C:7]=12)=[O:5])[CH3:2].S(=O)(=O)(O)O>C(O)C>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[N:9][N:8]([CH2:11][CH:12]([O:5][CH2:4][CH3:6])[O:3][CH2:1][CH3:2])[C:7]=1[NH2:13])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=C2N(N=C1)C=CN2
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
the mixture was poured to ice
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
EXTRACTION
Type
EXTRACTION
Details
filtrate was extracted with methylene chloride (2×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN(C1N)CC(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.